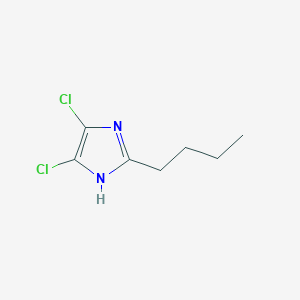

2-Butyl-4,5-dichloro-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Organic Chemistry

The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, holds a special place in modern organic chemistry. researchgate.net This structural motif is a cornerstone in the architecture of numerous naturally occurring and synthetic compounds with significant biological activity. biomedpharmajournal.orglifechemicals.com Its presence in essential biomolecules like the amino acid histidine, histamine, and nucleic acids underscores its fundamental role in biological chemistry. researchgate.netbiomedpharmajournal.orglifechemicals.com

The imidazole ring's electron-rich nature and amphoteric character allow it to readily participate in various chemical transformations and biological interactions. biomedpharmajournal.orgnih.gov It can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and binding to enzymes and receptors. mdpi.com This versatility has propelled the imidazole nucleus to be a "privileged structure" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. mdpi.com The ability to modify the imidazole core at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a highly sought-after building block in the synthesis of complex organic molecules and new drugs. nih.govresearchgate.net

Theoretical and Synthetic Importance of Halogenated Imidazole Derivatives

The introduction of halogen atoms onto the imidazole scaffold gives rise to halogenated imidazole derivatives, a class of compounds with enhanced synthetic and theoretical importance. Halogenation significantly alters the electronic properties of the imidazole ring, influencing its reactivity and providing handles for further chemical modifications through cross-coupling reactions. nih.gov This makes them valuable intermediates in the synthesis of more complex molecules.

From a theoretical standpoint, halogenated imidazoles serve as excellent models for studying structure-activity relationships. The systematic variation of halogen substituents (fluorine, chlorine, bromine, iodine) at different positions on the imidazole ring allows researchers to probe the effects of electronegativity, size, and lipophilicity on a molecule's biological activity and physical properties. nih.gov For instance, a series of halogenated 1,5-diarylimidazoles were synthesized to evaluate their inhibitory effects on prostaglandin (B15479496) E2 (PGE2) production, demonstrating the utility of this approach in medicinal chemistry research. nih.gov

Research Rationale and Scope for 2-Butyl-4,5-dichloro-1H-imidazole

This compound is a specific halogenated imidazole derivative that has garnered research interest primarily as a versatile chemical intermediate. The rationale for its study lies in its potential as a precursor for the synthesis of more complex and potentially bioactive molecules.

The presence of the butyl group at the 2-position and chlorine atoms at the 4- and 5-positions provides a unique combination of lipophilicity and reactivity. The dichloro substitution makes the imidazole ring susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This compound serves as a key building block in multi-step synthetic sequences.

For example, a derivative, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, has been utilized in the synthesis of novel benzimidazole (B57391) derivatives with potential anticancer activity. orientjchem.org This highlights the role of the 2-butyl-4-chloro-imidazole core as a scaffold for constructing more elaborate molecular architectures. While direct biological applications of this compound itself are not extensively documented, its value as a synthetic intermediate in the preparation of pharmacologically relevant compounds is the primary driver for its investigation.

| Property | Value |

| Molecular Formula | C7H10Cl2N2 |

| Molecular Weight | 209.08 g/mol |

| Synonyms | 2-n-Butyl-4,5-dichloroimidazole |

Structure

3D Structure

Propriétés

IUPAC Name |

2-butyl-4,5-dichloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2N2/c1-2-3-4-5-10-6(8)7(9)11-5/h2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHDWLPMLFACDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566064 | |

| Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145061-99-0 | |

| Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Butyl 4,5 Dichloro 1h Imidazole

De Novo Synthesis Approaches to the Imidazole (B134444) Core

De novo synthesis involves the construction of the imidazole ring from acyclic precursors. These methods are fundamental in establishing the core structure with the desired 2-butyl substituent, which is then followed by halogenation.

Cyclization Reactions Utilizing Butyl-Containing Precursors

The formation of the 2-butyl substituted imidazole ring is a critical first step in many synthetic routes. A common strategy involves the condensation of a butyl-containing amidine or its precursor with a suitable three-carbon fragment.

One established method starts with the preparation of methyl pentanimidate from valeronitrile (B87234) and methanol (B129727) in the presence of hydrochloric acid gas. google.com This imidate is then reacted with 1,3-dihydroxyacetone (B48652) under ammonia (B1221849) pressure to form 2-butyl-4-hydroxymethylimidazole. google.com Alternatively, pentamidine (B1679287) hydrochloride can be condensed with glyoxal, controlling the pH between 6.0 and 7.5, to yield an intermediate that, upon dehydration, forms a 2-butyl-1H-imidazol-5(4H)-one. google.com This ketone is then poised for further functionalization. These initial cyclization reactions are crucial for embedding the C2-butyl group before the introduction of the chloro substituents.

Methods for Direct 4,5-Dihalogenation of Imidazole Rings

Once 2-butyl-1H-imidazole is formed, the next step in a de novo approach is the direct chlorination of the 4 and 5 positions of the imidazole ring. The imidazole ring is susceptible to electrophilic substitution, but controlling the regiochemistry and extent of halogenation can be challenging. Various chlorinating agents and conditions have been explored for this purpose.

A patented process describes the chlorination of imidazole derivatives by first converting them to their hydrochloride salts in the absence of water. prepchem.com These salts are subsequently reacted with an excess of chlorine gas at elevated temperatures, often at the boiling point of a chlorinated solvent like chloroform (B151607) or dichlorobenzene, to yield polychlorinated imidazoles. prepchem.com

Other methods employ different chlorinating agents. N-chlorosuccinimide (NCS) is a common reagent, and its reactivity towards the imidazole ring can be significantly enhanced by the presence of hydrochloric acid in an organic solvent like chloroform or acetonitrile. nih.gov Studies have also optimized the use of sodium hypochlorite (B82951) for the dichlorination of the imidazole core, presenting a reproducible method for achieving 4,5-dichloroimidazole (B103490) derivatives. google.com

Table 1: Reagents for Direct Chlorination of the Imidazole Ring

| Reagent | Conditions | Typical Product | Reference |

|---|---|---|---|

| Chlorine (Cl₂) | Elevated temperature (25-150 °C), chlorinated solvent, after HCl salt formation | Polychlorinated imidazoles | prepchem.com |

| N-Chlorosuccinimide (NCS) | In presence of catalytic HCl, organic solvent (e.g., chloroform) | Chloroimidazoles | nih.gov |

| Sodium Hypochlorite (NaOCl) | Aqueous solution, optimized molar ratio | 4,5-Dichloroimidazole | google.com |

Regioselective Functionalization Strategies

Achieving the specific 2-butyl-4,5-dichloro substitution pattern requires precise control over the reaction sequence, a concept known as regioselectivity. The synthetic strategy chosen dictates the outcome.

Building the ring first from a butyl-containing precursor like pentamidine ensures the C2 position is correctly substituted. google.comgoogle.com Subsequent direct chlorination then targets the C4 and C5 positions. The inherent electronic properties of the 2-substituted imidazole ring direct electrophiles to these positions.

More advanced strategies can provide even greater control. For instance, developing methods for the regioselective synthesis of 1,4-disubstituted imidazoles has been a focus of research, involving complex multi-step sequences to ensure specific placement of substituents. lgcstandards.com While not directly reported for the target compound, these principles underscore the importance of sequential, controlled reactions to avoid the formation of undesired isomers.

Synthesis from Pre-functionalized Imidazole Analogues

An alternative to de novo synthesis is to start with an imidazole ring that already possesses some of the required functional groups or groups that can be chemically transformed into them.

Transformations from 2-Butyl-4-chloro-5-formyl-1H-imidazole Derivatives

The compound 2-butyl-4-chloro-5-formyl-1H-imidazole (BCFI) is a well-documented and commercially available intermediate, notably used in the synthesis of pharmaceuticals. google.comchemicalbook.com Its structure provides a scaffold from which 2-butyl-4,5-dichloro-1H-imidazole could be synthesized by converting the 5-formyl group into a chloro group.

This transformation can be envisioned as a two-step process:

Reduction of the formyl group: The aldehyde functional group at the C5 position can be reduced to a primary alcohol, yielding 2-butyl-4-chloro-5-(hydroxymethyl)imidazole. This is a standard transformation in organic synthesis, often achieved with reducing agents like sodium borohydride. The synthesis of this hydroxymethyl intermediate is a known process. prepchem.com

Chlorination of the hydroxymethyl group: The resulting C5-hydroxyl group can then be substituted with a chlorine atom. This is typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

This pathway leverages the availability of the BCFI intermediate. The synthesis of BCFI itself often involves a Vilsmeier-Haack type reaction on a precursor like 2-butyl-1H-imidazol-5(4H)-one, using phosphorus oxychloride and N,N-dimethylformamide (DMF), which installs both the C4-chloro and C5-formyl groups simultaneously. google.com

Table 2: Proposed Transformation of BCFI to this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Reduction | 2-Butyl-4-chloro-5-formyl-1H-imidazole | e.g., Sodium Borohydride (NaBH₄) | 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole |

| 2. Chlorination | 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole | e.g., Thionyl Chloride (SOCl₂) | This compound |

Halogen-Exchange and Halogenation-Directed Synthetic Pathways

Halogen-exchange reactions offer another synthetic route starting from a pre-functionalized imidazole. This approach would involve synthesizing a 2-butyl-4,5-dihaloimidazole where the halogens are not chlorine (e.g., bromine or iodine) and then exchanging them for chlorine. While synthetically feasible, this route can be more complex than direct chlorination.

Metal-halogen exchange reactions are powerful tools in heterocyclic chemistry. nih.gov For instance, treating a 4,5-dibromo-1-protected-2-butylimidazole with an organolithium reagent could selectively form a lithiated intermediate, which could then be quenched with a chlorine source. However, controlling the regioselectivity of such exchanges can be difficult.

A more direct approach involves halogenation-directed pathways. The presence of one halogen on the imidazole ring deactivates it towards further electrophilic substitution, but does not prevent it. The synthesis of 2,4,5-trichloroimidazole (B1196960) has been achieved by heating 2,4,5-tribromoimidazole (B189480) with concentrated hydrochloric acid, demonstrating a halogen-exchange process. prepchem.com A similar strategy could theoretically be applied, starting with 2-butyl-4,5-dibromoimidazole, to yield the desired dichloro product.

Table of Chemical Compounds

| Chemical Name | Other Names/Synonyms | Molecular Formula |

| This compound | - | C₇H₁₀Cl₂N₂ |

| Valeronitrile | Pentanenitrile, Butyl cyanide | C₅H₉N |

| Methyl pentanimidate | - | C₆H₁₃NO |

| 1,3-Dihydroxyacetone | - | C₃H₆O₃ |

| 2-Butyl-4-hydroxymethylimidazole | (2-Butyl-1H-imidazol-4-yl)methanol | C₈H₁₄N₂O |

| Pentamidine hydrochloride | - | C₅H₁₃ClN₂ |

| Glyoxal | - | C₂H₂O₂ |

| 2-Butyl-1H-imidazol-5(4H)-one | - | C₇H₁₀N₂O |

| 2-Butyl-1H-imidazole | - | C₇H₁₂N₂ |

| Chlorine | - | Cl₂ |

| Chloroform | Trichloromethane | CHCl₃ |

| Dichlorobenzene | - | C₆H₄Cl₂ |

| N-Chlorosuccinimide | NCS | C₄H₄ClNO₂ |

| Acetonitrile | - | C₂H₃N |

| Sodium hypochlorite | - | NaOCl |

| Hydrochloric acid | - | HCl |

| 2-Butyl-4-chloro-5-formyl-1H-imidazole | BCFI, 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde | C₈H₁₁ClN₂O |

| Sodium borohydride | - | NaBH₄ |

| 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole | - | C₈H₁₃ClN₂O |

| Thionyl chloride | - | SOCl₂ |

| Phosphorus oxychloride | POCl₃ | POCl₃ |

| N,N-Dimethylformamide | DMF | C₃H₇NO |

| 2,4,5-Tribromoimidazole | - | C₃HBr₃N₂ |

| 2,4,5-Trichloroimidazole | - | C₃HCl₃N₂ |

Modern Catalytic Approaches in Imidazole Synthesis

Recent advancements in catalysis have revolutionized the construction of complex heterocyclic scaffolds like imidazoles. These methods offer significant advantages over traditional techniques, including milder reaction conditions, higher yields, and greater control over regioselectivity and stereoselectivity.

Transition-metal catalysis provides powerful tools for forming the imidazole core and for its subsequent functionalization. beilstein-journals.org Various metals, including copper, palladium, and nickel, have been employed in reactions that could be adapted for the synthesis of this compound.

Copper-Catalyzed Reactions: Copper catalysts are particularly versatile and cost-effective for synthesizing imidazole derivatives. organic-chemistry.org A prominent strategy is the copper-catalyzed [3+2] cycloaddition reaction, which can construct the imidazole ring with high regioselectivity. nih.govacs.org In a potential application for the target compound, a copper catalyst could facilitate the reaction between a dichlorinated two-atom component and a three-atom component containing the n-butyl group. For instance, a reaction between dichloronitroolefins and amidines containing the butyl group could be a plausible route. acs.org Copper-catalyzed diamination of terminal alkynes and C-H functionalization are other powerful methods for building the imidazole scaffold. beilstein-journals.orgorganic-chemistry.org

Palladium and Nickel-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. beilstein-journals.org These methods are typically used to introduce substituents onto a pre-formed imidazole ring. For example, a 4,5-dichloro-1H-imidazole core could be synthesized first, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the butyl group at the 2-position. Similarly, nickel-catalyzed cascade reactions have been developed for the direct synthesis of 2,4-disubstituted imidazoles and could be explored for this purpose. researchgate.net

| Catalyst Type | Reaction Type | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Copper (Cu) | [3+2] Cycloaddition | Direct synthesis of the imidazole ring from appropriate precursors. nih.govacs.org | High regioselectivity, cost-effective, uses oxygen as an oxidant. acs.org |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Sonogashira) | Introduction of the butyl group at the C-2 position of a 4,5-dichloroimidazole core. beilstein-journals.orgacs.org | Foundation of new C-C bond formations, high functional group tolerance. beilstein-journals.org |

| Nickel (Ni) | Cascade C-C and C-N Coupling | Direct access to disubstituted imidazoles from amide nitriles. researchgate.net | Versatility with aryl and aliphatic substitutions. researchgate.net |

Organocatalysis has emerged as a powerful strategy in modern organic synthesis, avoiding the use of potentially toxic and expensive metals. tandfonline.comias.ac.in These methods often employ small organic molecules to catalyze reactions with high efficiency and selectivity. For imidazole synthesis, organocatalysts are frequently used in one-pot, multi-component reactions (MCRs). tandfonline.comnih.gov

A one-pot synthesis of substituted imidazoles can be achieved through a thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide in situ, followed by ring closure. acs.orgwustl.edu To synthesize the target compound, one could envision a four-component reaction using a 1,2-dicarbonyl compound (like dichloroglyoxal), an aldehyde (valeraldehyde), an amine, and an ammonium (B1175870) source, catalyzed by an organocatalyst. tandfonline.com Various organocatalysts such as ascorbic acid (Vitamin C), glutamic acid, and imidazole itself have been shown to effectively promote these condensations, often under green or solvent-free conditions. tandfonline.comrsc.org These catalysts can enhance the reaction rate and, crucially, improve the selectivity, which is vital when dealing with multiple reactive sites in the precursors for this compound. tandfonline.comrsc.org

Optimization of Reaction Conditions and Yields

Beyond the choice of catalyst, the optimization of reaction conditions is critical for developing efficient, scalable, and environmentally benign synthetic processes. Modern approaches prioritize green chemistry principles and advanced energy sources to improve yields and reduce waste.

The push towards sustainable chemistry has led to the development of solvent-free reaction conditions and the use of environmentally benign solvent systems.

Polyethylene Glycol (PEG) Systems: Polyethylene glycol (PEG) has gained attention as a non-toxic, recyclable, and effective reaction medium. tandfonline.com It can act as a solvent and, in some cases, a phase-transfer catalyst, potentially activating substrates through hydrogen bonding. tandfonline.com The synthesis of substituted imidazoles from benzoin (B196080), aldehydes, and ammonium acetate (B1210297) has been successfully demonstrated in PEG-400 under reflux, requiring no additional catalyst and affording excellent yields. tandfonline.com Notably, the synthesis of chalcone (B49325) derivatives from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde has been successfully carried out in a PEG-400 medium, highlighting its compatibility with this specific imidazole scaffold. ijsrst.com Furthermore, catalysts supported on PEG, such as copper nanoparticles on Fe3O4–polyethylene glycol nanocomposites, have been developed for imidazole synthesis, combining the benefits of heterogeneous catalysis with a green reaction medium. nih.gov

| Protocol | Key Features | Example Reaction | Reported Advantages |

|---|---|---|---|

| Solvent-Free | Reaction conducted by heating neat reactants. asianpubs.org | One-pot synthesis from benzene-1,2-diamine, aldehyde, and ammonium acetate. asianpubs.org | High yields, easy set-up, mild conditions, environmentally friendly. researchgate.net |

| Polyethylene Glycol (PEG) | PEG acts as a recyclable solvent and reaction promoter. tandfonline.com | Synthesis of 5-substituted 2,3-diphenyl imidazoles from benzoin and aldehydes. tandfonline.com | Excellent yields, short reaction times, no additional catalyst needed, ecofriendly. tandfonline.com |

| PEG-Supported Catalyst | Catalyst is immobilized on a PEG-based support. nih.gov | Cu nanoparticles on Fe3O4–PEG nanocomposites for imidazole synthesis. nih.gov | Recyclable catalyst, combines benefits of heterogeneous catalysis and green medium. |

Microwave irradiation has become a popular and powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates. rasayanjournal.co.in Compared to conventional heating, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and fewer side products. nih.govnih.gov

This technique is highly effective for the synthesis of various imidazole derivatives. Multicomponent reactions that might take hours under conventional reflux can often be completed in minutes using microwave energy. nih.govorientjchem.org The synthesis of tri- and tetrasubstituted imidazoles from imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, and primary amines was achieved in 60-80 minutes at 100 °C under microwave irradiation, yielding products in moderate to good yields. nih.gov A particularly relevant example is the microwave-assisted synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a direct precursor to derivatives of the target compound. researchgate.net Solvent-free, microwave-assisted protocols represent a synergistic approach, combining the benefits of both techniques to create highly efficient and green synthetic routes. nih.govmdpi.com

| Heating Method | Typical Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to Days nih.govorientjchem.org | Variable, often lower | Standard laboratory setup |

| Microwave-Assisted | Minutes nih.govnih.gov | Generally higher rasayanjournal.co.innih.gov | Rapid heating, reduced time, higher yields, fewer by-products. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Butyl-4,5-dichloro-1H-imidazole in solution. Through the analysis of one-dimensional and two-dimensional spectra, the connectivity and spatial relationships of all atoms can be mapped.

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectral features can be accurately predicted based on established chemical shift theory and data from analogous compounds, such as 4,5-dichloro-1H-imidazole chemicalbook.comnih.gov and various 2-butyl-substituted imidazoles. orientjchem.orgiosrjournals.org

¹H NMR Spectroscopy: The proton spectrum is expected to show signals corresponding to the butyl group and the imidazole (B134444) N-H proton. The butyl chain would present a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, and a series of multiplets for the three methylene (B1212753) (CH₂) groups. The N-H proton of the imidazole ring typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon skeleton. The four distinct carbons of the butyl group would appear in the aliphatic region (typically 10-40 ppm). The three carbons of the imidazole ring would be observed further downfield. The C4 and C5 carbons, being directly attached to electron-withdrawing chlorine atoms, are expected to be significantly deshielded and appear at a high chemical shift. The C2 carbon, bonded to the butyl group, would also be in the aromatic region but at a different position from C4 and C5. Fast tautomerization between the two nitrogen atoms in imidazole derivatives can sometimes lead to broadened signals for the ring carbons in solution NMR. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds. chemicalbook.comnih.govorientjchem.orgresearchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| N-H | 12.0 - 14.0 | - | Broad singlet, position is solvent/concentration dependent. |

| Imidazole C2 | - | ~145-150 | Influenced by the C2-butyl substituent. |

| Imidazole C4/C5 | - | ~115-125 | Equivalent due to tautomerism; downfield shift due to Cl. |

| Butyl-CH₂ (α to ring) | ~2.7 (triplet) | ~28-32 | Adjacent to the imidazole ring. |

| Butyl-CH₂ | ~1.7 (multiplet) | ~30-34 | Middle methylene group. |

| Butyl-CH₂ | ~1.4 (multiplet) | ~20-24 | Methylene group adjacent to methyl. |

| Butyl-CH₃ | ~0.9 (triplet) | ~13-15 | Terminal methyl group. |

To overcome the limitations of 1D NMR and unambiguously assign all signals, especially in complex molecules, a variety of 2D NMR experiments are employed. For this compound, these techniques would confirm the proposed structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within a spin system. For the target molecule, COSY would show clear cross-peaks connecting the adjacent methylene and methyl protons of the butyl chain, confirming its linear structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This would definitively link each proton signal of the butyl group to its corresponding carbon signal identified in the ¹³C NMR spectrum. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting different parts of the molecule. Key expected correlations would include:

From the protons of the α-methylene group of the butyl chain to the C2 carbon of the imidazole ring.

From the N-H proton to the C2, C4, and C5 carbons of the ring.

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a single spin system, not just adjacent ones. For the butyl group, a cross-peak from the terminal methyl protons could, with a sufficiently long mixing time, reveal the entire chain of coupled protons.

Solid-State NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in the crystalline or amorphous solid state. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions. For this compound, ssNMR could be used to:

Investigate Hydrogen Bonding: The N-H···N hydrogen bonds that form the intermolecular network of imidazole derivatives in the solid state can be studied in detail. acs.org ¹H and ¹⁵N ssNMR are particularly sensitive to the strength and geometry of these bonds. nih.govacs.org

Characterize Tautomerism: In the solid state, tautomeric exchange is often much slower than in solution. ssNMR can distinguish between different tautomers that may co-exist in the crystal lattice or identify the single preferred tautomer. mdpi.com

Probe Molecular Motion: Techniques like variable-temperature ssNMR can reveal information about the dynamics of the molecule, such as the reorientation of the imidazole ring or conformational flexibility within the butyl chain. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the imidazole ring and the butyl substituent. Data from the parent 4,5-dichloroimidazole (B103490) provides a basis for assigning the ring modes. nih.govnist.gov

N-H Stretching: A prominent, broad absorption band is expected in the IR spectrum, typically between 3200 and 2500 cm⁻¹, which is characteristic of the hydrogen-bonded N-H group in solid-state imidazoles.

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl group will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=N and C=C Ring Stretching: The imidazole ring stretching vibrations are expected in the 1600–1400 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl stretching modes are expected in the lower wavenumber region of the IR spectrum, typically between 800 and 600 cm⁻¹. These modes are often strong and sharp in the Raman spectrum as well. nih.gov

Table 2: Principal Vibrational Bands Expected for this compound Frequencies are approximate and based on data from analogous structures. nih.govnist.govnih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H stretch (H-bonded) | 3200 - 2500 | Strong, Broad | Medium |

| C-H stretch (aliphatic) | 2960 - 2850 | Strong | Strong |

| C=N / C=C ring stretch | 1600 - 1450 | Medium-Strong | Medium-Strong |

| CH₂ bend (scissoring) | ~1465 | Medium | Medium |

| N-H bend | 1450 - 1300 | Medium | Weak |

| Ring breathing modes | 1300 - 1000 | Medium | Strong |

| C-Cl stretch | 800 - 600 | Strong | Strong |

Vibrational spectroscopy can offer insights into the conformational preferences of the flexible butyl side chain. Different rotational isomers (rotamers) about the C-C bonds of the butyl group can give rise to distinct, albeit often overlapping, bands in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). While a detailed conformational analysis would require computational support (e.g., DFT calculations) to assign specific bands to specific conformers, variable-temperature spectroscopic studies could reveal the presence of multiple conformers and provide information on their relative thermodynamic stabilities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. This technique provides the exact mass of the molecule, allowing for the confirmation of its chemical formula, C₇H₁₀Cl₂N₂. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation analysis of this compound under mass spectrometry reveals characteristic patterns that aid in its structural elucidation. The molecule typically undergoes fragmentation through specific pathways, including the loss of the butyl group and cleavage of the imidazole ring. The presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion and its fragments, which is a key signature in the mass spectrum.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₁₀Cl₂N₂ |

| Exact Mass | 192.0272 |

| Molecular Weight | 193.08 |

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional atomic arrangement of this compound in the solid state.

The crystal structure of this compound reveals a network of intermolecular interactions that dictate its packing in the solid state. Hydrogen bonding is a prominent feature, with the imidazole N-H group acting as a hydrogen bond donor to the nitrogen atom of an adjacent molecule. This results in the formation of infinite chains of molecules.

Furthermore, halogen bonding, an interaction involving the electrophilic region of a halogen atom, may play a role in the crystal packing. The chlorine atoms on the imidazole ring can interact with nucleophilic sites on neighboring molecules. Pi-stacking interactions between the imidazole rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Table 2: Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | N-H | N | Formation of intermolecular chains |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, known as the ground state geometry. Using a selected DFT functional and basis set, the bond lengths, bond angles, and dihedral angles of 2-Butyl-4,5-dichloro-1H-imidazole would be systematically adjusted to locate this energy minimum.

A data table for optimized geometrical parameters (bond lengths and angles) would be presented here if the relevant research data were available.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack.

A data table containing the calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap would be included in this section had the data been published.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface and uses a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would visualize the electron-rich areas, likely around the nitrogen atoms of the imidazole (B134444) ring, and the electron-poor regions, potentially near the hydrogen atom on the pyrrole-like nitrogen and influenced by the chlorine atoms. This provides a clear, intuitive guide to the molecule's reactive sites.

DFT calculations are also a powerful tool for predicting spectroscopic properties. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra can be predicted. Each calculated frequency corresponds to a specific normal mode of vibration, allowing for the assignment of experimental spectral bands. Detailed computational studies on this compound would provide these theoretical spectra, aiding in its experimental characterization.

Data tables for predicted ¹H and ¹³C NMR chemical shifts and key vibrational frequencies would be presented here if such computational studies were available.

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. These models use calculated molecular descriptors (see section 4.2) as independent variables to predict a property of interest.

While general QSPR models for imidazole derivatives have been developed to predict properties like entropy and enthalpy of formation, specific QSPR studies that include this compound to predict its specific properties have not been identified in the scientific literature. researchgate.net Such a study would allow for the prediction of its properties based on its unique structural descriptors.

Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, numerous quantum chemical descriptors can be derived to quantify a molecule's reactivity. These descriptors provide a more quantitative basis for the predictions made from HOMO-LUMO and MEP analyses. Important reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

For this compound, the calculation of these descriptors would offer a detailed quantitative profile of its stability and reactivity, complementing the qualitative insights from FMO and MEP analyses.

A data table summarizing the calculated values of these quantum chemical descriptors would be provided here if the data were accessible in published literature.

Fukui Functions and Local Ionization Energy Surfaces for Reactive Site Identification

The reactivity of a molecule is not uniform across its structure; certain atoms or regions are more susceptible to electrophilic or nucleophilic attack. Fukui functions and local ionization energy surfaces are quantum mechanical concepts that help in identifying these reactive sites.

Fukui Functions: Derived from conceptual density functional theory (DFT), Fukui functions indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed. There are three main types of Fukui functions:

ƒ(r) for nucleophilic attack (attack by a species with excess electrons)

ƒ(r) for electrophilic attack (attack by a species deficient in electrons)

ƒ(r) for radical attack

A higher value of the Fukui function at a specific atomic site suggests a higher reactivity of that site towards the corresponding type of attack. For a molecule like this compound, theoretical calculations would likely predict the nitrogen atoms of the imidazole ring to be primary sites for electrophilic attack due to their lone pairs of electrons. The carbon atoms bonded to the chlorine atoms might be susceptible to nucleophilic attack.

Local Ionization Energy Surfaces: The local ionization energy, mapped onto the electron density surface of a molecule, provides a visual representation of the energy required to remove an electron from any point on the surface. Regions with lower ionization energy are more susceptible to electrophilic attack. For this compound, these surfaces would complement the predictions from Fukui functions, highlighting the areas of higher electron density and greater reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, which is crucial for understanding its stability and intramolecular interactions. acs.org This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. acs.org

The key aspect of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acs.org

For this compound, NBO analysis would reveal:

Hyperconjugation: Interactions between the sigma (σ) bonds of the butyl group and the pi (π) system of the imidazole ring, as well as interactions involving the lone pairs of the chlorine and nitrogen atoms.

Resonance: The delocalization of π-electrons within the imidazole ring, which is a key contributor to its aromatic character and stability.

The following table illustrates the types of donor-acceptor interactions and their significance, based on general principles and findings for related imidazole derivatives.

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

| Lone Pair (N) | π* (C=C) | n -> π | Stabilizing resonance interaction within the imidazole ring. |

| σ (C-H) of Butyl | π (C=N) | σ -> π | Hyperconjugation, contributing to the stability of the butyl group's conformation relative to the ring. |

| Lone Pair (Cl) | σ (C-N) | n -> σ* | Influence of chlorine substituents on the electronic properties and stability of the imidazole ring. |

This table is illustrative and based on general principles of NBO analysis for substituted imidazoles.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility, conformational changes, and interactions with its environment.

Conformational Dynamics and Flexibility in Solution

The butyl group attached to the imidazole ring is not static; it can rotate and adopt various conformations. MD simulations can track the dihedral angles of the butyl chain to identify the most stable (lowest energy) conformations and the energy barriers between them. The flexibility of the imidazole ring itself, although more constrained due to its aromaticity, can also be assessed.

In a solution, the molecule's flexibility is influenced by its interactions with solvent molecules. nih.gov For this compound, the butyl chain would likely exhibit significant flexibility, while the dichlorinated imidazole core would be more rigid.

Solvent Effects on Molecular Behavior

The solvent environment can have a profound impact on the behavior of a solute molecule. rsc.org MD simulations can explicitly model the solvent molecules (e.g., water, ethanol) and analyze their interactions with this compound. Key aspects that can be investigated include:

Solvation Shell: The arrangement of solvent molecules around the solute. The polar imidazole ring, with its nitrogen and chlorine atoms, would interact differently with polar and non-polar solvents compared to the non-polar butyl chain.

Hydrogen Bonding: If the solvent is protic (like water or alcohols), MD simulations can identify the formation and lifetime of hydrogen bonds between the solvent and the nitrogen atoms of the imidazole ring. nih.gov These interactions can significantly influence the molecule's conformation and reactivity. nih.gov

Hydrophobic Effects: The non-polar butyl group will influence the structuring of water molecules around it, leading to hydrophobic interactions that can affect the molecule's aggregation behavior in aqueous solutions.

Simulations on related imidazole systems have shown that hydrogen bonding with the solvent plays a crucial role in stabilizing certain conformations and influencing the accessibility of reactive sites. nih.gov

Chemical Reactivity and Derivatization Pathways

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. However, the presence of two strongly electron-withdrawing chlorine atoms at the 4 and 5 positions of 2-butyl-4,5-dichloro-1H-imidazole significantly deactivates the ring towards electrophilic substitution. Reactions such as nitration, sulfonation, and Friedel-Crafts acylation, which are common for many aromatic heterocycles, are expected to be challenging under standard conditions. The deactivating effect of the halogens, coupled with the steric hindrance from the 2-butyl group, makes the C-H position at the nitrogen (if deprotonated) or any potential electrophilic attack on the ring carbons energetically unfavorable.

While no specific examples of electrophilic substitution on this compound are readily available in the literature, it can be inferred from the general reactivity of halogenated imidazoles that forcing conditions or highly reactive electrophiles would be necessary to achieve such transformations. The primary competition would be electrophilic attack at the more nucleophilic nitrogen atom.

Nucleophilic Displacement and Functionalization of Halogen Atoms

The chlorine atoms at the C4 and C5 positions of the imidazole ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the imidazole ring itself. Studies on related halogenated imidazoles have demonstrated that the displacement of halogens by various nucleophiles is a viable method for functionalization.

For instance, research on N-protected 2,4,5-tribromoimidazoles has shown that they react with nucleophiles like sodium alkane- or arenethiolates, as well as sodium isopropoxide, to displace the 2-bromine atom. rsc.org Other studies on 5-bromo-4-nitroimidazoles have shown displacement of the 5-bromo atom. rsc.org These findings suggest that the chlorine atoms in this compound can be selectively replaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups. The regioselectivity of the substitution (at C4 or C5) would likely be influenced by the reaction conditions and the nature of the nucleophile. Protection of the imidazole nitrogen is often a prerequisite for such reactions to prevent side reactions.

A related compound, 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide, highlights the potential for the chlorine atoms to be substituted with other functional groups. The reactivity of chloro-substituted thiazolylazo compounds with thiols further supports the feasibility of nucleophilic substitution on halogenated five-membered heterocycles. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Halogenated Imidazoles

| Starting Material | Nucleophile | Position of Substitution | Product Type |

| N-protected 2,4,5-tribromoimidazole (B189480) | Sodium alkane/arenethiolates | C2 | 2-Thioether-4,5-dibromoimidazole |

| N-protected 2,4,5-tribromoimidazole | Sodium isopropoxide | C2 | 2-Isopropoxy-4,5-dibromoimidazole |

| 1-Benzyl-5-bromo-4-nitroimidazole | Various nucleophiles | C5 | 1-Benzyl-5-substituted-4-nitroimidazole |

Reactions Involving the Butyl Moiety

The butyl group at the C2 position of the imidazole ring is a saturated alkyl chain and is generally less reactive than the heterocyclic core. Under typical reaction conditions that modify the imidazole ring, the butyl group is expected to remain intact. However, under more forcing conditions, reactions characteristic of alkyl chains could potentially occur. These include free-radical halogenation at the benzylic-like position adjacent to the imidazole ring, although this would likely be a non-selective process. Oxidation of the butyl chain would require harsh conditions and would likely lead to a mixture of products, including cleavage of the chain or oxidation at various positions. Due to the lack of specific literature on such reactions for this compound, any planned modification of the butyl group would require careful consideration of the reactivity of the imidazole core.

Cyclization Reactions and Annulation Strategies with this compound as a Building Block

While there are no direct examples in the literature of this compound being used in cyclization or annulation reactions, its structure suggests it could be a valuable building block for the synthesis of more complex fused heterocyclic systems. The presence of the N-H proton and the two reactive chlorine atoms provides handles for further chemical transformations.

For example, the N-H group can be deprotonated and reacted with a bifunctional electrophile, which could then undergo an intramolecular cyclization via nucleophilic displacement of one of the chlorine atoms. This could lead to the formation of imidazo-fused heterocycles. The synthesis of fused imidazoles, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, is a well-established area of research, often involving the reaction of diaminopyridines with aldehydes. nih.govnih.gov While a different synthetic approach, it highlights the importance of the imidazole core in constructing larger systems.

The use of the simpler 4,5-dichloroimidazole (B103490) in the synthesis of phosphinite complexes and as a precursor for silver-carbene complexes demonstrates its utility as a building block. sigmaaldrich.com This suggests that the more substituted this compound could similarly be employed in the construction of novel polycyclic architectures.

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of intermolecular N-H···N hydrogen bonds, which are a common feature in the crystal structures of many imidazole derivatives, often leading to the formation of one-dimensional chains or more complex networks. researchgate.netnih.gov

The presence of chlorine atoms also introduces the possibility of halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) can interact with a Lewis base. Furthermore, C-H···Cl hydrogen bonds may also play a role in the crystal packing. Studies on a related dichlorophenol-imidazole derivative have shown the presence of intramolecular O-H···N hydrogen bonds and intermolecular C-H···Cl interactions that result in the formation of inversion dimers. organic-chemistry.org

Advanced Applications in Chemical Research

Role as a Versatile Building Block for Complex Organic Molecules

The substituted imidazole (B134444) framework is a cornerstone in the synthesis of a multitude of complex organic molecules, particularly heterocyclic compounds with significant biological or material properties. While direct synthetic applications of 2-butyl-4,5-dichloro-1H-imidazole are an emerging area of research, the extensive use of its close analogs, such as 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, as a foundational building block provides strong evidence for its synthetic potential.

Research has demonstrated that 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is a key intermediate in the synthesis of intricate molecular architectures. For instance, it has been utilized in condensation reactions to create novel chromone (B188151) and pyridine (B92270) derivatives. acs.orgbeilstein-journals.org These reactions typically involve the aldehyde group of the imidazole, leading to the formation of new carbon-carbon and carbon-nitrogen bonds, thereby constructing more complex polycyclic systems. The presence of halogen substituents on heterocyclic rings is well-established as a "versatile handle for further functionalization via transition-metal-catalyzed cross-coupling reactions," suggesting that the two chlorine atoms in this compound could be selectively replaced to introduce a variety of functional groups. acs.org

The following table summarizes the types of complex molecules synthesized from a closely related imidazole derivative, highlighting the potential synthetic routes available for this compound.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | o-hydroxy acetophenones, 40% KOH, PEG-400 | Chalcones | beilstein-journals.org |

| Chalcones (from above) | Iodine, DMSO | Chromones | beilstein-journals.org |

| 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | 2-cyanomethylbenzimidazole, L-proline or piperidine | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile | acs.org |

| Acrylonitrile derivatives (from above) | Piperidine, ethanol, reflux | 2-butyl-1H-benzo google.comajol.infoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives | acs.org |

This table showcases the synthetic utility of a related compound, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, to illustrate the potential of this compound as a versatile building block.

Applications in Materials Science

The imidazole moiety is a valuable component in the design of advanced materials due to its electronic properties, thermal stability, and ability to participate in hydrogen bonding and coordination with metal ions.

Imidazole and its derivatives are increasingly being explored as monomers for the synthesis of functional polymers and polymerized ionic liquids (PILs). nih.govresearchgate.netelsevierpure.com These polymers often exhibit interesting properties such as high thermal stability and conductivity, making them suitable for a range of applications. The synthesis of polymers from imidazole-containing monomers can be achieved through various polymerization techniques, including free radical polymerization. researchgate.netmdpi.com

While the polymerization of this compound has not been specifically reported, its structure suggests potential as a monomer. The dichloro-substituents could influence the polymer's properties, such as its solubility, thermal stability, and refractive index. Furthermore, the imidazole ring could be quaternized to form imidazolium (B1220033) salts, which are precursors to PILs with applications in areas like CO2 capture and conversion. mdpi.com

Imidazole derivatives have shown promise in the development of optoelectronic and responsive materials. bohrium.com Their aromatic nature and tunable electronic properties make them suitable for applications in fluorescent probes, sensors, and luminescent materials. bohrium.comjapsonline.com The introduction of substituents onto the imidazole ring can significantly alter its photophysical properties.

Although direct studies on the optoelectronic properties of this compound are not yet available, the general characteristics of substituted imidazoles suggest its potential in this field. The electron-withdrawing nature of the chlorine atoms could influence the energy levels of the molecule's frontier orbitals, potentially leading to interesting photoluminescent or electroluminescent behavior. bohrium.com Research into imidazole-based materials for optical applications is an active and expanding area. researchgate.net

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them excellent donors for coordination to metal ions. ajol.infowikipedia.orgnih.gov This has led to the extensive use of imidazole derivatives as ligands in coordination chemistry, forming the basis for a wide range of metal complexes with diverse applications, including catalysis. nih.govmdpi.comnih.gov

The coordination chemistry of imidazole and its derivatives is vast, with numerous examples of metal complexes characterized by various spectroscopic and crystallographic techniques. acs.orgbeilstein-journals.orgajol.infowikipedia.org The specific ligand, this compound, can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. The electronic properties of the ligand, and consequently the resulting metal complex, would be significantly influenced by the two electron-withdrawing chlorine atoms on the imidazole ring. This can affect the stability, reactivity, and catalytic activity of the complex.

While there are no specific reports on the synthesis of metal complexes with this compound, the general principles of coordination chemistry suggest that it can form stable complexes with a variety of transition metals. The synthesis would typically involve reacting the imidazole derivative with a suitable metal salt in an appropriate solvent.

Metal complexes containing imidazole-based ligands have been extensively studied as catalysts in a wide range of organic transformations. These complexes can function as both homogeneous and heterogeneous catalysts. beilstein-journals.org For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands derived from imidazoles have shown high activity in cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org The catalytic performance is often tuned by modifying the substituents on the imidazole ring.

The potential catalytic applications of metal complexes derived from this compound are yet to be explored. However, based on the known catalytic activity of other halogenated imidazole complexes, it is plausible that such complexes could exhibit interesting catalytic properties. The electron-withdrawing chloro groups could enhance the Lewis acidity of the metal center, potentially leading to novel reactivity in various catalytic cycles.

Future Research Directions and Outlook

Development of Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is paramount for the future of chemical manufacturing. Research into the synthesis of imidazole (B134444) derivatives is increasingly focused on methods that are both environmentally benign and highly efficient.

Future work on 2-Butyl-4,5-dichloro-1H-imidazole should prioritize the development of synthetic pathways that maximize atom economy and utilize sustainable resources. A promising avenue is the application of multicomponent reactions (MCRs), which are celebrated for their ability to construct complex molecules from simple, readily available substrates in a single step, thereby enhancing atom economy. amazonaws.comsciepub.com Methodologies for synthesizing trisubstituted imidazoles often employ a one-pot cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, frequently under solvent-free conditions and with a reusable catalyst. amazonaws.comsciepub.com Adapting such an MCR strategy for the specific synthesis of the title compound could involve condensing pentamidine (B1679287) with glyoxal, followed by a green chlorination step, moving away from harsh reagents like phosphorus oxychloride which have been used for related structures. google.com

Furthermore, the exploration of novel, reusable catalysts is critical. Studies have demonstrated the efficacy of ZSM-11 zeolites and Brønsted acidic ionic liquids as efficient, reusable catalysts for imidazole synthesis. sciepub.comrsc.org Future research could investigate the use of these or similar solid-acid catalysts to produce this compound, which would simplify product purification, minimize waste, and allow for catalyst recycling over multiple runs. rsc.org The combination of microwave irradiation with ionic liquids has also been shown to provide rapid and clean access to imidazole products, representing another green synthetic avenue to explore. capes.gov.br

Exploration of Novel Reactivity and Transformation Pathways

The chemical architecture of this compound offers multiple sites for chemical modification, suggesting a rich and largely unexplored reactive landscape. The two chlorine atoms attached to the imidazole ring are prime targets for nucleophilic substitution reactions, opening pathways to a diverse array of new derivatives. Future investigations should systematically explore reactions with various nucleophiles (O-, N-, S-, and C-based) to replace one or both chlorine atoms. This would allow for the fine-tuning of the electronic and steric properties of the imidazole core, creating a library of compounds for further study.

A particularly exciting direction is the transformation of this compound into N-heterocyclic carbene (NHC) ligands. NHCs are a vital class of ligands in organometallic chemistry, and silver(I)-NHC complexes derived from 4,5-dichloro-1H-imidazole have already been synthesized and evaluated for their anticancer properties. nih.govnih.gov Developing an NHC from the 2-butyl substituted variant could lead to new metal complexes with unique catalytic activities or enhanced therapeutic potential.

Moreover, the imidazole core itself can participate in further cyclization reactions. Research on the related 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde shows its utility in condensation reactions to form more complex, fused heterocyclic systems like benzo google.comnih.govimidazo[1,2-a]imidazo[4,5-e]pyridines. orientjchem.org Future work could explore similar condensation or cycloaddition strategies starting from derivatives of this compound to build novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Integration into Advanced Functional Materials and Nanostructures

The unique properties of the imidazole ring make it an attractive building block for advanced functional materials. Compounds based on the 4,5-dihydro-1H-imidazole scaffold are known to exhibit a range of biological activities and are of interest for creating functional agents. nih.gov The specific structure of this compound, with its reactive sites and tunable properties, makes it a candidate for incorporation into polymers, metal-organic frameworks (MOFs), and ionic liquids.

Future research should focus on using this compound as a monomer or cross-linking agent in polymerization reactions. The dichloro-functionality could be leveraged to create polymers with tailored electronic properties or thermal stability. Similarly, its ability to be converted into an N-heterocyclic carbene or another suitable ligand could allow for its integration as a structural node in MOFs, potentially leading to new materials for gas storage, separation, or catalysis.

The development of novel ionic liquids (ILs) is another promising frontier. Imidazole-based ILs are widely studied, and future work could explore the synthesis of ILs from this compound derivatives. researchgate.net The presence of the butyl group and the potential for further functionalization at the chloro-positions could yield ILs with specific solvating properties, thermal stability, or electrochemical characteristics for applications in green chemistry or energy storage devices. The use of nanostructured materials like zeolites in imidazole synthesis also suggests a synergistic relationship where imidazoles can be both synthesized by and incorporated into nanostructures. rsc.org

Synergistic Application of Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis and characterization offers a powerful paradigm for accelerating chemical discovery. For a molecule like this compound, a synergistic approach can provide deep insights into its properties and guide future research efforts efficiently.

Future studies should employ a combined experimental and computational workflow. mdpi.com Experimental work would involve the synthesis of the title compound and its new derivatives, followed by thorough characterization using techniques like NMR, IR, and mass spectrometry, and X-ray crystallography where possible. nih.govmdpi.com In parallel, computational methods such as Density Functional Theory (DFT) can be used to predict molecular structures, spectroscopic signatures, and electronic properties.

Computational tools like COSMOtherm have been used to predict the physicochemical properties (e.g., density, viscosity, vapor pressure) of other substituted imidazoles, with results showing good correlation with experimental data. mdpi.com Applying these predictive models to this compound and its derivatives would allow researchers to screen potential candidates for specific applications, such as new ionic liquids or functional materials, before committing to extensive laboratory work. This synergy saves resources and allows for a more rational design of molecules and materials. Furthermore, computational modeling can help elucidate reaction mechanisms for the novel transformations discussed previously, providing a theoretical framework to understand and optimize experimental outcomes. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-butyl-4,5-dichloro-1H-imidazole, and how do reaction conditions influence yield and purity?

- Answer : A common method involves treating glycine methyl ester hydrochloride with NaOH in methanol, followed by reaction with methyl pentanimidate to form 2-butyl-4,5-dihydro-1H-imidazol-5-one, which is then chlorinated using POCl₃ . Reaction parameters like temperature (e.g., 94°C for cyclization) and stoichiometric ratios of chlorinating agents significantly impact yield. Purity optimization often requires column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns . Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while IR spectroscopy identifies functional groups like C-Cl and N-H stretches. For structural elucidation, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended .

Q. How does the dichloro substitution at positions 4 and 5 of the imidazole ring influence reactivity?

- Answer : The electron-withdrawing Cl groups increase electrophilicity at the C2 position, making it susceptible to nucleophilic substitution or cross-coupling reactions. This reactivity is exploited in synthesizing derivatives like N-heterocyclic carbene (NHC) metal complexes . Computational studies (e.g., DFT with B3LYP/6-31G*) can predict charge distribution and reactive sites .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor activity of this compound derivatives?

- Answer :

- Cell Lines : Use cancer models like MCF-7 (breast) and HeLa (cervical) to assess cytotoxicity via MTT assays .

- Controls : Include nontumorigenic cells (e.g., epithelial breast cells) to evaluate selectivity.

- Structural Modifications : Introduce lipophilic groups (e.g., phenyl substituents) to enhance membrane permeability and bioactivity .

- Mechanistic Studies : Perform flow cytometry for apoptosis analysis and Western blotting to track protein targets (e.g., caspase activation).

Q. What strategies resolve contradictions in reported cytotoxicity data for imidazole-based metal complexes?

- Answer :

- Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number).

- Purity Verification : Use HPLC or elemental analysis to confirm compound integrity .

- Solubility Adjustments : Employ co-solvents (e.g., DMSO) at non-toxic concentrations to avoid false negatives.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can hydrogen bonding networks in this compound crystals be analyzed to predict supramolecular assembly?

- Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) and predict aggregation patterns .

- Crystallographic Tools : Use ORTEP-3 for visualizing intermolecular interactions and SHELXD for solving crystal structures .

- Thermal Analysis : DSC/TGA data correlate hydrogen bond stability with melting points or phase transitions.

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies : Use AutoDock Vina to explore binding affinities with biological targets (e.g., enzymes or DNA) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.